molecular formula C16H13ClN2O2S B427968 N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 132858-26-5

N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B427968
CAS RN: 132858-26-5
M. Wt: 332.8g/mol
InChI Key: IYIITGYYTBUPTI-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as Dibenzothiazepine (DBT), is a chemical compound with a molecular formula of C16H12ClNOS. DBT belongs to the class of heterocyclic compounds and has a wide range of applications in scientific research.

Scientific Research Applications

Synthetic Organic Chemistry Applications

Chemoselective N-Acylation Reagents Development

  • Recent studies have highlighted the development of chemoselective N-acylation reagents, such as N-acetyl-N-(2-trifluoromethylphenyl)acetamide and N-benzoyl-(2-chlorophenyl)benzamide. These reagents show improved chemoselectivity compared to traditional N-acylation reagents, which is crucial for the efficient synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The systematic research on the structure-reactivity relationship has led to these advancements in synthetic organic chemistry, emphasizing the role of N-Ar axis chemistry in the development of more selective and efficient synthetic methodologies (Kondo & Murakami, 2001).

Biological Applications

Antifungal and Immunomodulating Activities

  • The antifungal and immunomodulating activities of benzothiazine derivatives have been extensively reviewed. Specifically, 1,4-benzothiazine azole derivatives have been studied for their in vitro and in vivo antifungal activity against Candida species. The chemical characteristics correlated with antifungal activity include N-4 substitution, sulfur oxidation state, and the presence of a carbonyl group in C-3. Interestingly, certain derivatives show significant in vivo efficacy, attributed to both their antifungal properties and their ability to modulate the immune response. This dual functionality underscores the therapeutic potential of benzothiazine derivatives in treating fungal infections and possibly other diseases where immune response modulation is beneficial (Schiaffella & Vecchiarelli, 2001).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-10-5-7-11(8-6-10)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIITGYYTBUPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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